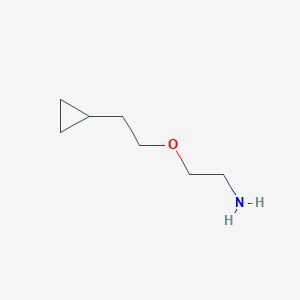

2-(2-Cyclopropylethoxy)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-(2-cyclopropylethoxy)ethanamine |

InChI |

InChI=1S/C7H15NO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6,8H2 |

InChI Key |

RQEVMIXMWREZAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCOCCN |

Origin of Product |

United States |

Contextualizing 2 2 Cyclopropylethoxy Ethan 1 Amine Within Amine and Ether Classifications

From a structural standpoint, 2-(2-Cyclopropylethoxy)ethan-1-amine is classified as a primary amine, characterized by the presence of an amino (-NH2) group attached to a carbon atom. Primary amines are known to be capable of hydrogen bonding, which influences their physical properties such as boiling point and solubility. libretexts.orglibretexts.orgpressbooks.pub Specifically, primary amines tend to have higher boiling points than alkanes of similar molecular weight due to intermolecular hydrogen bonding, but lower boiling points than corresponding alcohols, as the N-H bond is less polarized than the O-H bond. jove.comquimicaorganica.org The presence of the nitrogen atom with its lone pair of electrons also imparts basic properties to the molecule.

Simultaneously, the molecule is classified as an ether, containing a C-O-C linkage. The ether functional group is generally less reactive than the amine group but significantly influences the molecule's polarity and solvent properties. The oxygen atom can act as a hydrogen bond acceptor, contributing to the molecule's solubility in protic solvents. The combination of both an amine and an ether functionality in one molecule suggests a nuanced set of physicochemical properties that are a subject of academic interest.

The Cyclopropyl Moiety: Unique Structural and Reactivity Attributes in Chemical Synthesis

The inclusion of a cyclopropyl (B3062369) group distinguishes 2-(2-Cyclopropylethoxy)ethan-1-amine and is central to its academic significance. The cyclopropyl ring is a three-membered carbocycle with internal bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. fiveable.me This deviation results in considerable angle strain, which in turn imparts unique electronic and reactive properties to the ring. fiveable.mewikipedia.org

The carbon-carbon bonds within the cyclopropane (B1198618) ring are often described as "bent bonds," with increased p-orbital character compared to typical alkane C-C bonds. wikipedia.org This feature gives the cyclopropyl group some properties reminiscent of a carbon-carbon double bond. For instance, it can participate in reactions that involve ring-opening, driven by the release of ring strain. nih.gov The cyclopropyl group can also stabilize adjacent positive charges through hyperconjugation. These unique attributes make the cyclopropyl moiety a valuable component in organic synthesis, often used to introduce conformational rigidity or to serve as a reactive handle for further chemical transformations. fiveable.meresearchgate.net

Table 1: Comparison of Bond Angles and Strain Energy

| Feature | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |

| Internal Bond Angle | 60° | ~88° | ~105° | ~109.5° |

| Strain Energy (kcal/mol) | 27.5 | 26.3 | 6.2 | 0 |

Overview of Research Trajectories for Novel Amines with Cyclopropyl and Ether Functionalities

The development of novel amines remains a vibrant area of research in organic chemistry, driven by their prevalence in biologically active compounds and their utility as synthetic intermediates. mdpi.comacs.orgrsc.org Research in this area often focuses on the development of efficient and selective methods for their synthesis. Common strategies for the synthesis of primary amines include the reductive amination of aldehydes and ketones, as well as asymmetric hydrogenation methods for the preparation of chiral amines. mdpi.comacs.org

The presence of both a cyclopropyl (B3062369) group and an ether linkage in 2-(2-Cyclopropylethoxy)ethan-1-amine presents interesting synthetic challenges and opportunities. The synthesis of such a molecule would likely involve a multi-step sequence, potentially utilizing a cyclopropyl-containing building block that is then elaborated to introduce the ethoxy-ethan-1-amine side chain. Research in this area is often directed at creating libraries of structurally diverse amines for screening in medicinal chemistry programs or for use as ligands in catalysis.

Scope and Objectives of Focused Academic Inquiry on 2 2 Cyclopropylethoxy Ethan 1 Amine

Diverse Synthetic Routes and Strategic Planning

The construction of the this compound scaffold can be approached through several strategic disconnections, primarily categorized into convergent and divergent syntheses. The choice of strategy depends on factors such as the availability of starting materials, desired scale of synthesis, and the need for structural diversity in analogue synthesis.

Convergent and Divergent Approaches to the this compound Scaffold

Conversely, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to yield a variety of structurally related compounds. chinesechemsoc.orgnih.gov In the context of this compound and its analogues, a divergent strategy could start from a central scaffold, such as 2-(2-cyclopropylethoxy)ethanol, which can then be converted to the target amine or other functionalized analogues. This approach is particularly valuable for creating a library of related compounds for structure-activity relationship studies.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of key fragments followed by late-stage coupling. | High overall efficiency, allows for parallel synthesis. | Requires careful planning of the coupling step. |

| Divergent | Elaboration of a common precursor to a variety of analogues. | Efficient for generating compound libraries, allows for late-stage diversification. | May involve more linear steps for a single target. |

Precursor Selection and Chemical Transformations for Amine and Ether Formation

The formation of the ether and amine functionalities are key steps in the synthesis of this compound. The selection of appropriate precursors and transformations is crucial for a successful synthesis.

Ether Formation: The ether linkage can be efficiently formed via the Williamson ether synthesis , a robust and widely used method. gold-chemistry.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgwikipedia.org This reaction involves the coupling of an alkoxide with an alkyl halide. For the target molecule, this could involve the reaction of sodium 2-cyclopropylethoxide with a protected 2-haloethanamine or, more practically, the reaction of a 2-(2-cyclopropylethoxy)ethyl halide with a suitable nitrogen nucleophile. Another powerful method for etherification is the Mitsunobu reaction , which allows for the coupling of an alcohol with a nucleophile under mild conditions using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduorganic-chemistry.orgtcichemicals.comchemistrysteps.comorganic-synthesis.com This reaction proceeds with inversion of configuration at the alcohol carbon, a feature that can be exploited in stereoselective syntheses.

Amine Formation: The primary amine group can be introduced through several reliable methods. The Gabriel synthesis is a classic and effective method for preparing primary amines from alkyl halides, utilizing potassium phthalimide (B116566) as an ammonia (B1221849) surrogate. wikipedia.orgjk-sci.comlibretexts.orgmasterorganicchemistry.comnrochemistry.com This method avoids the overalkylation often encountered in direct amination with ammonia. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine.

Another versatile method is reductive amination . organic-chemistry.org This can be achieved by reacting an aldehyde with ammonia to form an imine, which is then reduced in situ to the primary amine. A common precursor for this route would be 2-(2-cyclopropylethoxy)acetaldehyde, which can be synthesized by the oxidation of 2-(2-cyclopropylethoxy)ethanol.

Cyclopropanation Strategies for the Cyclopropyl-containing Substructure

The cyclopropyl ring is a key structural feature, and its introduction is a critical step in the synthesis. The Simmons-Smith cyclopropanation is a widely used and reliable method for converting alkenes into cyclopropanes. nih.govorganicreactions.orgorganic-chemistry.orgharvard.edu This reaction typically employs diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid species that adds to the double bond. For the synthesis of the 2-cyclopropylethanol (B145733) precursor, a Simmons-Smith reaction on a homoallylic alcohol (4-penten-1-ol) could be employed. The hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the double bond, offering a degree of stereocontrol.

Catalytic methods for cyclopropanation, often employing diazo compounds in the presence of transition metal catalysts such as rhodium or copper, offer an alternative with high efficiency and stereoselectivity. nih.gov These methods can be advantageous in terms of catalyst loading and substrate scope.

Catalytic Systems in the Synthesis of this compound

Catalytic methods play a pivotal role in modern organic synthesis, offering efficient and selective routes for the formation of key chemical bonds.

Transition Metal-Catalyzed Coupling Reactions for C-N and C-O Bond Formation

Transition metal catalysis provides powerful tools for the formation of both C-O (ether) and C-N (amine) bonds.

C-O Bond Formation: While the Williamson ether synthesis is a classical method, transition metal-catalyzed etherification reactions have emerged as valuable alternatives, particularly for more challenging substrates. acs.orgnih.govchemrxiv.orgrsc.org Catalysts based on copper, iron, and palladium can facilitate the coupling of alcohols with various partners under milder conditions than traditional methods.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. researchgate.netwikipedia.orgprinceton.edunumberanalytics.comacsgcipr.org This reaction allows for the coupling of amines with aryl or alkyl halides and triflates. While typically used for aryl amines, modifications have expanded its scope to include the synthesis of alkyl amines. This method could be applied to couple a suitable amine precursor with a 2-(2-cyclopropylethoxy)ethyl halide or triflate.

Organocatalysis and Biocatalysis in Amine Synthesis

In recent years, organocatalysis and biocatalysis have gained prominence as powerful and sustainable alternatives to metal-based catalysis for the synthesis of chiral amines.

Organocatalysis: Chiral organocatalysts, such as those derived from proline and cinchona alkaloids, can be used to catalyze the asymmetric synthesis of amines. nih.gov These catalysts can activate substrates through the formation of iminium or enamine intermediates, enabling highly enantioselective transformations. For instance, organocatalytic asymmetric amination of aldehydes or ketones can provide access to chiral primary amines. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from an amino donor (like alanine (B10760859) or isopropylamine) to a ketone or aldehyde acceptor. mdpi.com This method is highly attractive for the synthesis of chiral amines with high enantiomeric excess. nih.gov A biocatalytic approach to this compound could involve the transamination of 2-(2-cyclopropylethoxy)acetaldehyde. Furthermore, biocatalytic cascades have been developed for the amination of primary alcohols, combining an alcohol oxidase with a transaminase in a one-pot reaction. nih.govmdpi.com Reductive aminases (RedAms) are another class of enzymes that can directly convert ketones to amines using ammonia and a reducing equivalent, offering a direct route to primary amines. rsc.org

| Catalytic System | Bond Formation | Key Features | Potential Application |

| Transition Metal Catalysis | C-O, C-N | High efficiency, broad substrate scope. | Buchwald-Hartwig amination, catalytic etherification. |

| Organocatalysis | C-N | Metal-free, enantioselective. | Asymmetric amination of a precursor aldehyde. |

| Biocatalysis | C-N | High selectivity, mild conditions, sustainable. | Transaminase-mediated conversion of an aldehyde to the amine. |

Photoredox Catalysis for Stereoselective Introduction of the Amine Functionality

The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule often dictates its biological activity. researchgate.net Traditional methods for amine synthesis can require harsh conditions or stoichiometric chiral reagents, while modern catalysis offers milder and more efficient alternatives. hovione.com Visible-light photoredox catalysis has recently emerged as a powerful tool for organic synthesis, enabling the formation of key bonds under exceptionally mild conditions. researchgate.net This methodology relies on photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. nih.gov

For the stereoselective synthesis of amines, photoredox catalysis can be merged with other catalytic cycles, such as transition metal or enzyme catalysis, to control enantioselectivity. researchgate.netresearchgate.net One potential strategy for the asymmetric introduction of the amine functionality to a precursor of this compound involves the hydroamination of a suitable alkene. For instance, a nickel-catalyzed hydroamination of an alkene, enabled by a photoredox cycle, can forge the C-N bond enantioselectively. researchgate.net

The general mechanism for such a transformation is proposed to involve:

Excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) by visible light.

The excited photocatalyst engages in an SET event with an amine source and an alkene precursor, generating radical intermediates.

A chiral catalyst, often a transition metal complex, intercepts these intermediates to form the C-N bond with high stereocontrol.

This approach avoids the pre-generation of organometallic reagents and often exhibits broad functional group tolerance, proceeding at room temperature. researchgate.net The development of multitasking photocatalysts that can mediate several steps in a reaction cascade, such as N-O bond cleavage, N-centered radical generation, and imine reduction, further expands the utility of this strategy for accessing complex amine structures. chemrxiv.org

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint, driven by both regulatory pressures and economic incentives. researchgate.net The synthesis of active pharmaceutical ingredients (APIs) often involves long, multi-step processes that can generate significant amounts of waste. researchgate.net Applying green chemistry metrics and methodologies to the synthesis of this compound can lead to more sustainable and efficient manufacturing processes. acs.org

Atom Economy and Process Efficiency Studies

Atom economy, a concept introduced by Barry Trost, is a primary measure of the efficiency of a chemical reaction. wikipedia.orgnumberanalytics.com It calculates the proportion of reactant atoms that are incorporated into the desired product, providing a theoretical measure of how little waste a reaction produces.

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.org In contrast, substitution and elimination reactions, or those requiring stoichiometric reagents (e.g., traditional Wittig or Grignard reactions), tend to have poor atom economy. wikipedia.org

Beyond atom economy, other metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) provide a more holistic view of a process's greenness by accounting for all materials used, including solvents, reagents, and workup chemicals. rsc.org

E-Factor : The ratio of the mass of waste to the mass of the product. The fine chemicals and pharmaceutical industries historically have very high E-factors, often ranging from 25 to over 100. researchgate.net

PMI : The ratio of the total mass of materials (raw materials, solvents, process water) used to the mass of the final product.

For the synthesis of this compound, selecting a synthetic route based on catalytic reductive amination would be far superior in terms of atom economy and PMI compared to a classical approach like the Gabriel synthesis, which generates stoichiometric phthalhydrazide (B32825) waste.

| Synthetic Method | General Reaction | Typical Atom Economy | Key By-products |

|---|---|---|---|

| Catalytic Reductive Amination | RCHO + NH₃ + H₂ → RCH₂NH₂ + H₂O | High (~80-90%) | Water |

| Gabriel Synthesis | Phthalimide-K + R-X → Phthalimide-R → R-NH₂ + Phthalhydrazide | Low (<50%) | Phthalhydrazide, salts |

Utilization of Sustainable Solvents and Reaction Media (e.g., Water, Solvent-Free Conditions)

Solvents constitute the largest proportion of waste in pharmaceutical manufacturing. researchgate.net Therefore, replacing hazardous traditional solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) with greener alternatives is a key goal of green chemistry. researchgate.net

For the synthesis of this compound, several sustainable solvent strategies could be employed:

Bio-based Solvents : Solvents derived from renewable resources, such as Cyrene™ (a derivative of cellulose) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are increasingly used as alternatives to dipolar aprotic solvents. researchgate.netrsc.org

Deep Eutectic Solvents (DESs) : These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are attractive due to their low volatility, thermal stability, and tunable properties. mdpi.com They can act as both the solvent and catalyst in certain amination reactions. mdpi.com

Water : When feasible, using water as a solvent is highly desirable due to its non-toxicity, non-flammability, and low cost. Certain catalytic systems, such as those using water-soluble ligands, can facilitate reactions in aqueous media.

Solvent-Free Conditions : Performing reactions neat (without any solvent) represents the ideal scenario, leading to a significant reduction in waste and simplified purification processes.

| Solvent | Type | Key Properties | Environmental/Safety Concerns |

|---|---|---|---|

| Dichloromethane (DCM) | Conventional | Volatile, effective for many reactions | Suspected carcinogen, environmental pollutant |

| N,N-Dimethylformamide (DMF) | Conventional | High boiling point, polar aprotic | Reproductive toxicity |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green/Bio-based | Higher boiling point than THF, forms less peroxides | Lower environmental impact than THF/DCM |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, hydrophobic, low peroxide formation | Considered a much safer ether solvent |

| Deep Eutectic Solvents (DESs) | Green/Neoteric | Negligible volatility, tunable polarity, often biodegradable | Viscosity can be high; toxicology data is still emerging |

Waste Minimization and By-product Management

A comprehensive waste minimization strategy goes beyond solvent choice and encompasses the entire synthetic process. core.ac.uk The core principle is to prevent waste generation at the source rather than treating it afterward. jddhs.com

Key strategies applicable to the synthesis of this compound include:

Catalysis over Stoichiometric Reagents : Employing catalytic methods (e.g., catalytic hydrogenation, reductive amination) minimizes waste by using small amounts of a catalyst that can be recycled, whereas stoichiometric reagents are consumed and become waste. jddhs.com

Reducing Derivatization : Avoiding the use of protecting and deprotecting groups simplifies synthetic routes, reduces step counts, and cuts down on reagent and solvent use, thereby minimizing waste. jddhs.com

Catalyst Recycling : For heterogeneous catalysts, separation is often straightforward (e.g., filtration). For homogeneous catalysts, techniques like immobilization on solid supports or use in biphasic systems can facilitate recovery and reuse, reducing costs and waste from heavy metals. jddhs.com

Process Intensification : Combining multiple reaction steps into a single "one-pot" or "telescoped" process avoids the need for intermediate workups and purifications, significantly reducing solvent use and waste generation. chemrxiv.org

Reaction Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges. A process that is efficient on a gram scale may not be viable on a kilogram or ton scale without careful optimization and engineering. nih.gov For the production of this compound, scalability would be a critical consideration.

Key factors for optimization and scale-up include:

Reaction Kinetics and Thermodynamics : Understanding the reaction mechanism, rate, and heat flow (exotherms/endotherms) is crucial for safe and efficient scaling. Uncontrolled exotherms are a major safety hazard in large reactors.

Process Parameters : Variables such as temperature, pressure, reagent stoichiometry, and addition rates must be optimized. Statistical methods like Design of Experiments (DoE) are often employed to efficiently map the reaction space and identify optimal conditions, rather than the one-factor-at-a-time (OFAT) approach. nih.gov

Mixing and Mass Transfer : Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions, lower yields, and potential safety issues. The choice of reactor and impeller design is critical.

Downstream Processing : The purification of the final product (e.g., crystallization, distillation) must also be scalable. The process should be designed to yield a product that meets stringent purity specifications with high recovery.

Batch vs. Continuous Flow : While traditional pharmaceutical manufacturing relies on batch reactors, continuous flow chemistry is gaining traction. Flow reactors offer superior heat and mass transfer, enhanced safety for hazardous reactions, and the potential for more consistent product quality, making them an attractive option for scaling up the production of key intermediates or the final API. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). The predicted ¹H NMR chemical shifts for this compound are detailed in Table 1. The cyclopropyl protons exhibit complex splitting patterns at high field (low ppm), characteristic of strained ring systems. The methylene (B1212753) protons adjacent to the ether oxygen and the amine group are shifted downfield due to the deshielding effects of these electronegative atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and bonding environment. The carbon atoms of the cyclopropyl group are expected at high field, while the carbons bonded to the oxygen and nitrogen atoms appear at lower fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values and substituent effects.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₂ (Amine) | ~2.85 | Triplet (t) | 2H |

| CH₂ (Ether, -O-CH₂-CH₂-N) | ~3.50 | Triplet (t) | 2H |

| CH₂ (Ether, -O-CH₂-CH₂-Cyclopropyl) | ~3.45 | Triplet (t) | 2H |

| CH₂ (Ethyl, -CH₂-Cyclopropyl) | ~1.50 | Quartet (q) | 2H |

| CH (Cyclopropyl) | ~0.80 | Multiplet (m) | 1H |

| CH₂ (Cyclopropyl) | ~0.45 | Multiplet (m) | 2H |

| CH₂ (Cyclopropyl) | ~0.15 | Multiplet (m) | 2H |

| NH₂ (Amine) | ~1.5-2.5 | Broad Singlet (br s) | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on standard chemical shift values and substituent effects.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C (Amine, -CH₂-N) | ~41.5 |

| C (Ether, -O-CH₂-CH₂-N) | ~70.0 |

| C (Ether, -O-CH₂-CH₂-Cyclopropyl) | ~72.0 |

| C (Ethyl, -CH₂-Cyclopropyl) | ~35.0 |

| C (Cyclopropyl, CH) | ~10.0 |

| C (Cyclopropyl, CH₂) | ~4.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the two ethoxy methylene groups and between the methylene protons and the cyclopropyl methine proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away). This is crucial for confirming the connectivity across heteroatoms. For instance, it would show a correlation from the protons on the methylene group adjacent to the ether oxygen to the carbon of the other methylene group in the ethoxy chain, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and preferred conformations. In this molecule, NOESY could reveal through-space interactions between protons on the ethyl chain and the cyclopropyl ring, providing insight into the molecule's spatial arrangement.

Dynamic NMR Studies for Conformational Analysis

The flexible ethyl and ethoxy chains of this compound can adopt various conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insight into these conformational dynamics. By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for bond rotations and identify the most stable conformers of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and deducing the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₁₅NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This technique is definitive for confirming the molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₅NO |

| Monoisotopic Mass (Calculated) | 129.1154 u |

| Expected Ion (M+H)⁺ | 130.1226 u |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion) which is then fragmented, and the resulting fragment (or product) ions are analyzed. This provides detailed structural information. The protonated molecule [C₇H₁₅NO + H]⁺ would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" that confirms the connectivity of the molecule. Key expected fragmentations would involve cleavage of the C-O and C-C bonds of the ethoxy chain.

Table 4: Predicted Key MS/MS Fragments for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 130.12 | 100.09 | [M+H - CH₂CH₂]⁺ |

| 130.12 | 86.09 | [M+H - C₃H₅]⁺ |

| 130.12 | 70.08 | [C₄H₈O]⁺ |

| 130.12 | 44.05 | [CH₂CH₂NH₂]⁺ |

| 130.12 | 30.04 | [CH₂NH₂]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. wikipedia.org These methods probe the vibrational modes of molecular bonds, which occur at characteristic frequencies. For this compound, the spectrum is expected to display distinct signals corresponding to its primary amine, ether linkage, cyclopropyl ring, and aliphatic methylene groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. As a primary amine, this compound is expected to show two characteristic N-H stretching bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. openstax.orgrockymountainlabs.com These bands are typically sharper and less intense than the O-H bands of alcohols. openstax.org Other key absorptions include the N-H bending (scissoring) vibration around 1580–1650 cm⁻¹, a broad N-H wagging band between 665–910 cm⁻¹, and the C-N stretch for aliphatic amines, which appears in the 1020–1250 cm⁻¹ range. orgchemboulder.comlibretexts.org The ether C-O-C stretching vibration is expected to produce a strong absorption band, typically in the 1070-1150 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and cyclopropyl groups will be observed between 2850–3000 cm⁻¹. rockymountainlabs.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It relies on the inelastic scattering of monochromatic light (Raman scattering). wikipedia.org While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the alkyl and cyclopropyl portions of the molecule are expected to be strong. The symmetric C-O-C stretch of the ether group is also typically Raman active. aip.org The cyclopropane (B1198618) ring itself has characteristic "ring breathing" modes that can provide a unique fingerprint for this structural motif.

The expected vibrational frequencies for this compound are summarized in the table below, based on characteristic values for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Intensity |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Weak | Medium-Weak |

| N-H Bend (scissoring) | 1580 - 1650 | Weak | Medium | |

| N-H Wag | 665 - 910 | Weak | Broad | |

| Ether (-CH₂-O-CH₂-) | C-O-C Stretch | 1070 - 1150 | Strong | Strong |

| Aliphatic (-CH₂-, -CH-) | C-H Stretch | 2850 - 3000 | Strong | Strong |

| CH₂ Bend (scissoring) | ~1450 | Medium | Medium | |

| Cyclopropyl | Ring Strain / C-H Stretch | ~3050 | Strong | Medium |

| C-N Stretch (aliphatic) | 1020 - 1250 | Medium | Medium-Weak |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to confirm its stoichiometric composition. For new compounds, journal submission guidelines often require that the experimental values be within ±0.4% of the theoretical values to be considered evidence of purity. nih.gov

The molecular formula for this compound is C₇H₁₅NO. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. The process involves combustion of a precisely weighed sample, where the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 65.07% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 11.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 10.85% |

| Oxygen | O | 15.999 | 1 | 15.999 | 12.39% |

| Total | C₇H₁₅NO | 129.203 | 100.00% |

An experimental result from a pure sample of this compound is expected to align closely with these calculated theoretical percentages, thus verifying its elemental formula. chemcollective.org

Computational and Theoretical Studies on 2 2 Cyclopropylethoxy Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2-Cyclopropylethoxy)ethan-1-amine, stemming from its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. DFT calculations can determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy structure on the potential energy surface. These calculations are crucial for understanding the molecule's reactivity and physical properties.

For instance, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), can predict bond lengths, bond angles, and dihedral angles. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d)) (Note: This data is illustrative and based on typical values for similar molecular fragments.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (cyclopropyl) | 1.51 Å |

| C-O (ether) | 1.43 Å | |

| C-N (amine) | 1.47 Å | |

| Bond Angle | C-O-C (ether) | 112° |

| C-C-N (amine) | 110° | |

| Dihedral Angle | C-O-C-C | 180° (trans) |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT. nih.gov

These high-level calculations are particularly useful for refining the energies of different conformers and for calculating properties where electron correlation is significant. For this compound, ab initio methods could be employed to obtain benchmark energetic data and to validate the results from more computationally efficient DFT methods. nih.gov

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the ethoxy and ethanamine chains in this compound allows it to adopt multiple spatial arrangements, known as conformations.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers that separate them. By systematically rotating the rotatable bonds in this compound, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The energy differences between these conformers and the transition states connecting them (interconversion barriers) determine the conformational dynamics of the molecule. researchgate.netnih.gov

Table 2: Relative Energies of Hypothetical Stable Conformers of this compound (Note: This data is for illustrative purposes.)

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti | ~180° | 0.00 | 70 |

| Gauche 1 | ~60° | 0.85 | 15 |

| Gauche 2 | ~-60° | 0.85 | 15 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of this compound over time. nih.gov

These simulations are valuable for understanding how the molecule behaves in different environments, such as in solution. They can reveal information about its flexibility, conformational transitions, and interactions with solvent molecules. For example, an MD simulation could show how the amine group forms hydrogen bonds with water molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure and assign spectral features.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus, which determines its shielding and, consequently, its resonance frequency. nih.govresearchgate.net

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the different modes of atomic motion, such as bond stretching and bending. These frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. The predicted infrared (IR) and Raman spectra can aid in the interpretation of experimental spectra. dtic.mil

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: This data is illustrative.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Amine | 3350-3500 |

| C-H Stretch | Alkyl | 2850-3000 |

| C-H Stretch | Cyclopropyl (B3062369) | 3000-3100 |

| C-O Stretch | Ether | 1070-1150 |

| N-H Bend | Amine | 1580-1650 |

In Silico Mechanistic Probes for Reactions Involving this compound

As of the latest available research, specific in silico mechanistic probes and computational studies focusing solely on the reaction mechanisms of this compound have not been identified in publicly accessible scientific literature. While computational and theoretical chemistry, employing methods such as Density Functional Theory (DFT) and molecular dynamics simulations, is a powerful tool for elucidating reaction pathways, transition states, and kinetic profiles for a wide variety of chemical compounds, dedicated studies on this particular molecule are not yet available.

The scientific community utilizes these computational approaches to gain deeper insights into how molecules interact and transform. For instance, DFT calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathways and the structures of transient intermediates and transition states. Molecular dynamics simulations can provide information on the conformational flexibility of reactants and the role of solvent molecules in a reaction.

Although direct studies on this compound are absent, the principles of computational chemistry are broadly applied to understand the reactivity of related amine-containing molecules and ethers. Such studies on analogous compounds can provide a general understanding of the types of reactions these functional groups can undergo. However, without specific computational data for this compound, any discussion of its reaction mechanisms from a theoretical standpoint would be speculative.

Further research and dedicated computational studies would be necessary to provide detailed, scientifically accurate insights into the reaction mechanisms involving this compound.

Derivatization and Functionalization Strategies of 2 2 Cyclopropylethoxy Ethan 1 Amine

Amine Group Modifications

The primary amine group is the most reactive site in 2-(2-cyclopropylethoxy)ethan-1-amine and serves as a key handle for a wide range of chemical transformations. These modifications are fundamental in building upon the molecular scaffold to introduce new properties and functionalities.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto the nitrogen atom. Direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled approach is reductive amination, which will be discussed later. However, for the synthesis of tertiary amines from secondary amines, direct alkylation can be more straightforward as the steric hindrance around the tertiary nitrogen slows down the rate of further reaction. masterorganicchemistry.com

N-acylation, the reaction of the amine with an acylating agent such as an acyl chloride or anhydride, is a highly efficient method for the formation of amides. mdpi.com This reaction is typically robust and high-yielding, providing a stable linkage.

| Reaction Type | Reagent Class | Product Class |

| N-Alkylation | Alkyl Halides (e.g., R-X) | Secondary, Tertiary Amines |

| N-Acylation | Acyl Chlorides (e.g., R-COCl) | Amides |

| N-Acylation | Acid Anhydrides (e.g., (RCO)₂O) | Amides |

Formation of Amides, Ureas, and Thioureas

The primary amine of this compound can be readily converted into amides, ureas, and thioureas, which are important functional groups in medicinal chemistry and materials science. uea.ac.uknih.gov

Amide formation is typically achieved by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride, as mentioned above. organic-chemistry.orgorganic-chemistry.org Direct condensation with a carboxylic acid is also possible using coupling agents.

Urea (B33335) synthesis involves the reaction of the amine with an isocyanate or by a two-step process involving phosgene (B1210022) or a phosgene equivalent followed by another amine. nih.gov

Thiourea synthesis is analogous to urea formation, utilizing an isothiocyanate as the reaction partner. nih.govnih.gov Thioureas are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

| Derivative | Reagent | General Product Structure |

| Amide | Acyl Chloride (RCOCl) | Cyclopropyl-CH₂CH₂-O-CH₂CH₂-NH-COR |

| Urea | Isocyanate (RNCO) | Cyclopropyl-CH₂CH₂-O-CH₂CH₂-NH-CO-NHR |

| Thiourea | Isothiocyanate (RNCS) | Cyclopropyl-CH₂CH₂-O-CH₂CH₂-NH-CS-NHR |

Preparation of Imines and their Reductive Amination

The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of an imine (or Schiff base). This reaction is reversible, and the equilibrium can be driven towards the imine by removing water. wikipedia.org

Reaction Steps for Reductive Amination:

Imine Formation: The primary amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to form an imine. wikipedia.org

Reduction: The imine is then reduced by a suitable reducing agent to yield a secondary amine. wikipedia.org

This method avoids the over-alkylation problems associated with direct alkylation with alkyl halides. masterorganicchemistry.com

Ether Linkage Transformations and Cleavage Strategies

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The cleavage of ethers proceeds via nucleophilic substitution, which can follow either an Sₙ1 or Sₙ2 mechanism depending on the structure of the ether. masterorganicchemistry.comwikipedia.org

Given the primary and secondary nature of the carbons attached to the ether oxygen in this compound, the cleavage is likely to proceed via an Sₙ2 mechanism. masterorganicchemistry.commasterorganicchemistry.com This involves protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by a halide ion on the less sterically hindered carbon. masterorganicchemistry.comlibretexts.org

Potential Cleavage Products:

Attack at the ethyl group attached to the nitrogen would yield 2-aminoethanol and 1-bromo-2-cyclopropylethane.

Attack at the cyclopropylethyl group would yield 2-(2-bromoethoxy)ethan-1-amine and cyclopropylethanol.

The regioselectivity of the cleavage would depend on the specific reaction conditions. More sophisticated methods for ether cleavage that are milder and more selective have also been developed, some involving organometallic catalysts. nih.gov

Cyclopropane (B1198618) Ring Functionalization and Expansion Reactions

The cyclopropane ring is a strained three-membered ring that can undergo a variety of ring-opening and expansion reactions, often promoted by electrophiles, radical initiators, or transition metals. nih.govbeilstein-journals.orgnih.gov These reactions can lead to the formation of linear chains or larger ring systems.

Ring-opening reactions of cyclopropanes can be initiated by strong electrophiles. nih.gov In the context of this compound, protonation of the amine group could potentially influence the reactivity of the cyclopropane ring towards electrophilic attack. The cleavage of the cyclopropane ring can occur at the vicinal or distal bonds relative to the substituent.

Donor-acceptor cyclopropanes are particularly susceptible to ring-opening reactions. scispace.comresearchgate.net While the subject molecule is not a classic donor-acceptor cyclopropane, derivatization of the amine group could introduce functionality that facilitates such reactions. For instance, conversion of the amine to an amide could alter the electronic properties of the molecule.

Ring expansion reactions can transform the cyclopropane ring into a larger carbocycle. For example, reductive reactions between amines and α-carbonylcyclopropanes can lead to pyrrolidine (B122466) synthesis via ring expansion, though this would require prior modification of the this compound structure to introduce a carbonyl group adjacent to the cyclopropane ring. nih.gov

| Reaction Type | Reagent/Condition | Potential Outcome |

| Electrophilic Ring Opening | Strong Acids / Electrophiles | Formation of functionalized open-chain compounds |

| Radical Ring Opening | Radical Initiators | Formation of functionalized open-chain compounds |

| Ring Expansion | Metal Catalysis (with prior modification) | Formation of larger carbocyclic or heterocyclic systems |

Synthesis of Polyfunctionalized Analogues and Complex Architectures from this compound

The combination of the functionalization strategies described above allows for the synthesis of a wide range of polyfunctionalized analogues and more complex molecular architectures starting from this compound.

For instance, one could envision a synthetic sequence where:

The amine is first acylated to introduce a new functional group and protect the amine.

The cyclopropane ring is then subjected to a ring-opening reaction to introduce further functionality along the carbon skeleton.

Finally, the ether linkage could be cleaved or modified if desired.

This stepwise approach, leveraging the differential reactivity of the three functional groups, enables the construction of complex molecules with precise control over the final structure. The ability to perform these transformations makes this compound a valuable starting material for creating libraries of compounds for various applications, including pharmaceutical and materials science research. The synthesis of such derivatives could lead to novel structures with unique biological or physical properties. google.com

Applications of 2 2 Cyclopropylethoxy Ethan 1 Amine As a Chemical Building Block Non Biological Contexts

Utilization in Materials Science Research

There is no available scientific literature to suggest that 2-(2-Cyclopropylethoxy)ethan-1-amine has been investigated or utilized in materials science research. The following subsections reflect this lack of data.

A comprehensive review of academic and patent literature did not yield any instances of this compound being used as a monomer or a modifying agent in polymer chemistry. Primary amines are often employed in polymerization reactions, such as in the formation of polyamides or polyimides, or for the functionalization of existing polymers. However, no studies have been published that specifically involve the title compound in these or other polymeric applications.

Similarly, there is no documented research on the application of this compound in the field of supramolecular chemistry. The combination of a hydrogen-bonding amine head group and a hydrocarbon tail could theoretically allow it to participate in the formation of self-assembled structures like micelles or monolayers. Nevertheless, no studies have been published that explore or confirm such behavior for this specific molecule.

Precursor in the Synthesis of Agrochemical Intermediates (excluding biological efficacy)

There is no information available in the public domain that indicates the use of this compound as a precursor in the synthesis of agrochemical intermediates. While its structural motifs could potentially be incorporated into larger, more complex molecules with agrochemical applications, there is no published evidence to support this.

Despite a comprehensive search for scholarly articles, patents, and chemical databases, no specific information is publicly available regarding the use of This compound as a chemical building block in advanced organic synthesis in non-biological contexts.

The performed searches for the synthesis, reactions, and applications of this specific compound did not yield any relevant results. The scientific and patent literature does not appear to contain data on its utility for the construction of diverse target molecules.

Therefore, it is not possible to provide an article on the "General Utility in Advanced Organic Synthesis for Diverse Target Molecules" for this compound as requested.

Future Directions and Emerging Research Avenues for 2 2 Cyclopropylethoxy Ethan 1 Amine

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of amine-containing molecules, including those with cyclopropane (B1198618) rings, is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid library generation.

Future research could focus on developing a continuous-flow synthesis for 2-(2-Cyclopropylethoxy)ethan-1-amine. Drawing inspiration from established flow syntheses of other cyclopropylamines, a potential multi-step flow process could be envisioned. For instance, the cyclopropanation of a suitable alkene precursor could be performed in a packed-bed reactor containing a heterogeneous catalyst, followed by in-line purification and subsequent reaction with an appropriate amino-containing fragment in a heated microreactor. The benefits of such an approach would include precise control over reaction parameters (temperature, pressure, and residence time), minimizing the formation of byproducts and enabling safer handling of potentially hazardous reagents.

Automated synthesis platforms could be employed to rapidly explore a diverse chemical space around the this compound scaffold. By systematically varying the starting materials for the cyclopropane ring, the ether linkage, and the amine functionality, libraries of analogues could be synthesized in a high-throughput manner. This would be invaluable for structure-activity relationship (SAR) studies in various applications, from materials science to medicinal chemistry.

Interactive Data Table: Potential Parameters for Flow Synthesis Optimization

| Parameter | Range/Options | Rationale |

| Cyclopropanation Catalyst | Heterogeneous (e.g., supported copper, rhodium) | Ease of separation, catalyst recycling |

| Reaction Temperature (°C) | 25 - 150 | Optimization of reaction rate and selectivity |

| Residence Time (min) | 1 - 30 | Control of conversion and prevention of degradation |

| Solvent | Acetonitrile, Dichloromethane (B109758), Toluene | Solubility of reagents, compatibility with reactor materials |

| Amine Source | Ammonia (B1221849), protected amine synthons | Reactivity and selectivity in the amination step |

Exploitation of Stereochemical Aspects and Asymmetric Synthesis of Chiral Analogues

The cyclopropane ring in this compound can exist as stereoisomers. The biological activity and material properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, a significant future research direction lies in the development of asymmetric syntheses to access enantiomerically pure or enriched analogues of this compound.

Several established strategies for asymmetric cyclopropanation could be adapted for this purpose. These include the use of chiral catalysts, such as copper or rhodium complexes with chiral ligands, or the employment of chiral auxiliaries attached to the alkene precursor. The development of a stereoselective synthesis would allow for the investigation of the properties of individual enantiomers and diastereomers of this compound and its derivatives.

Furthermore, the introduction of additional stereocenters, for instance, on the ethoxy bridge or by substitution on the cyclopropane ring, would open up possibilities for creating a rich diversity of stereoisomers with potentially unique properties. The synthesis and characterization of these chiral analogues would be a crucial step towards understanding the structure-property relationships in this class of compounds.

Development of Novel Synthetic Tools and Reagents Inspired by the Compound's Structure

The unique combination of a cyclopropyl (B3062369) group, an ether, and an amine in this compound can inspire the design of novel synthetic tools and reagents. The strained cyclopropane ring can act as a reactive handle for various chemical transformations. For example, research could explore the ring-opening reactions of this compound under different conditions (e.g., acidic, reductive, or radical) to generate new linear or cyclic structures.

The development of new cyclopropanation reagents is an ongoing area of research. The structural features of this compound could guide the design of new reagents with tailored reactivity and selectivity. For instance, the ether and amine functionalities could be incorporated into a novel reagent to influence its coordination to a metal catalyst, thereby controlling the stereochemical outcome of a cyclopropanation reaction.

Moreover, the compound itself could serve as a building block for the synthesis of more complex molecules. The primary amine can be readily functionalized to introduce a wide range of substituents, and the cyclopropane ring can participate in various cycloaddition or rearrangement reactions, making it a versatile scaffold for diversity-oriented synthesis.

Interdisciplinary Research with Related Chemical Disciplines (e.g., Physical Organic Chemistry, Analytical Chemistry)

The exploration of this compound and its analogues would greatly benefit from interdisciplinary collaborations with physical organic chemistry and analytical chemistry.

Physical Organic Chemistry: Mechanistic studies of the synthesis and reactivity of this compound would provide fundamental insights. For example, computational studies could be employed to understand the conformational preferences of the molecule, the transition states of its formation, and the factors governing its reactivity. nih.gov The influence of the cyclopropyl group on the basicity of the amine and the electronic properties of the ether linkage would be another interesting area of investigation. Understanding the strain energy of the cyclopropane ring and how it is affected by the substituents is also a key aspect of its physical organic chemistry.

Analytical Chemistry: The development of robust analytical methods for the characterization and quantification of this compound and its chiral analogues is essential. For the separation of enantiomers, chiral chromatography techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases would be crucial. chromatographyonline.com Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, would be necessary for the unambiguous structural elucidation and stereochemical assignment of new analogues. numberanalytics.com The development of high-throughput analytical methods would also be important to support the rapid screening of compound libraries generated through automated synthesis.

Interactive Data Table: Key Analytical Techniques for Characterization

| Analytical Technique | Information Obtained |

| Chiral HPLC/SFC | Enantiomeric purity, separation of stereoisomers |

| NMR Spectroscopy (1D and 2D) | Structural confirmation, stereochemical assignment |

| Mass Spectrometry | Molecular weight determination, fragmentation analysis |

| Computational Chemistry | Conformational analysis, reaction mechanisms, electronic properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Cyclopropylethoxy)ethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For cyclopropane-containing compounds, a common approach is to react a cyclopropylethyl ether precursor with an amine-bearing reagent under basic conditions (e.g., sodium hydroxide) to introduce the ethanamine moiety. Reductions using agents like lithium aluminum hydride may follow to stabilize the amine group. Reaction optimization (temperature, solvent polarity, and stoichiometry) is critical to achieving yields >70% and minimizing byproducts like hydrolyzed intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy (1H/13C): To confirm cyclopropane ring integrity and ethoxy-amine linkage.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., expected m/z ~157.2 g/mol based on analogs) and fragmentation pattern analysis.

- IR Spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹).

- HPLC : For purity assessment (>95% recommended for biological studies) .

Q. What are the preliminary biological applications of this compound in medicinal chemistry?

- Methodological Answer : The cyclopropylethoxy group may enhance membrane permeability and metabolic stability. Initial studies should focus on in vitro assays:

- Receptor Binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays.

- Cytotoxicity : Test in cell lines (e.g., HEK293) via MTT assays at concentrations ≤10 µM.

- Computational Docking : Predict interactions using software like AutoDock Vina to prioritize targets .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., cyclopropane ring-opening products).

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce hydrolysis.

- Catalyst Screening : Test palladium or nickel catalysts for coupling steps to improve regioselectivity .

Q. How should contradictory results in biological activity assays be resolved?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) may arise from assay conditions. Validate via:

- Orthogonal Assays : Compare fluorescence-based and radiometric binding data.

- Buffer Optimization : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. lysosomal environments.

- Meta-Analysis : Pool data from ≥3 independent labs to identify outliers .

Q. What strategies are effective for studying target engagement in complex biological systems?

- Methodological Answer :

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink target proteins.

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) using immobilized receptors.

- Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution .

Q. How does the cyclopropylethoxy moiety influence structure-activity relationships (SAR) compared to other substituents?

- Methodological Answer :

- LogP Analysis : Cyclopropane’s lipophilicity (predicted LogP ~1.2) may enhance blood-brain barrier penetration vs. phenyl analogs (LogP ~2.5).

- Steric Effects : Compare binding poses using X-ray crystallography or molecular dynamics simulations.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.